molecular formula C26H24FN5OS B12023671 2-[[4,5-bis(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-(4-fluorophenyl)ethylideneamino]acetamide

2-[[4,5-bis(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-(4-fluorophenyl)ethylideneamino]acetamide

Cat. No.: B12023671
M. Wt: 473.6 g/mol
InChI Key: OCULLFQCYMIUDB-TURZUDJPSA-N
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Description

2-[[4,5-bis(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-(4-fluorophenyl)ethylideneamino]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a triazole ring, a sulfanyl group, and a fluorophenyl group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4,5-bis(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-(4-fluorophenyl)ethylideneamino]acetamide typically involves multiple steps. One common method includes the S-alkylation of 4,5-disubstituted-1,2,4-triazole-3-thiol with an appropriate alkylating agent, followed by the condensation with a fluorophenyl-containing aldehyde or ketone . The reaction conditions often require an alkaline medium to facilitate the S-alkylation process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[[4,5-bis(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-(4-fluorophenyl)ethylideneamino]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the triazole ring or the fluorophenyl group.

    Substitution: The triazole ring can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction could lead to modified triazole or fluorophenyl derivatives.

Scientific Research Applications

2-[[4,5-bis(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-(4-fluorophenyl)ethylideneamino]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[[4,5-bis(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-(4-fluorophenyl)ethylideneamino]acetamide involves its interaction with specific molecular targets. The triazole ring and the fluorophenyl group are key functional groups that enable the compound to bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

    4,5-disubstituted-1,2,4-triazole-3-thiol: Shares the triazole core structure and exhibits similar chemical reactivity.

    Fluorophenyl-containing compounds: Similar in terms of the fluorophenyl group, which imparts unique properties such as increased lipophilicity and metabolic stability.

Uniqueness

2-[[4,5-bis(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-(4-fluorophenyl)ethylideneamino]acetamide is unique due to its combination of a triazole ring, a sulfanyl group, and a fluorophenyl group. This unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C26H24FN5OS

Molecular Weight

473.6 g/mol

IUPAC Name

2-[[4,5-bis(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-(4-fluorophenyl)ethylideneamino]acetamide

InChI

InChI=1S/C26H24FN5OS/c1-17-4-8-21(9-5-17)25-30-31-26(32(25)23-14-6-18(2)7-15-23)34-16-24(33)29-28-19(3)20-10-12-22(27)13-11-20/h4-15H,16H2,1-3H3,(H,29,33)/b28-19+

InChI Key

OCULLFQCYMIUDB-TURZUDJPSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)C)SCC(=O)N/N=C(\C)/C4=CC=C(C=C4)F

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)C)SCC(=O)NN=C(C)C4=CC=C(C=C4)F

Origin of Product

United States

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